molecular formula C21H14FN3O B11025247 N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11025247
M. Wt: 343.4 g/mol
InChI Key: OLNJVERJNWEVBX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridin-3-yl Group: This step might involve a Suzuki coupling reaction between a halogenated quinoline and a pyridin-3-yl boronic acid.

    Formation of the Carboxamide Group: The final step could involve the reaction of the quinoline derivative with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions might occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for drug development.

Properties

Molecular Formula

C21H14FN3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14FN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26)

InChI Key

OLNJVERJNWEVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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